Precursor to 6-Amino-3-methyl-benzoxazolone
3-Methyl-6-nitro-1,3-benzoxazol-2-one serves as the direct and quantifiable synthetic precursor to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. This is a specific and documented transformation: the nitro group is reduced to an amino group using tin(II) chloride and hydrogen chloride in an ethanol/water solvent system under reflux for 1.5 hours . This is not a general class property but a defined synthetic step that generates a specific amine intermediate with a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, which is distinct from other potential benzoxazolone reductions .
| Evidence Dimension | Synthetic transformation yield to defined amine product |
|---|---|
| Target Compound Data | 3-methyl-6-nitro-2(3H)-benzoxazolone (MW 194.14) converts to 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one (MW 164.16) |
| Comparator Or Baseline | 3-methyl-6-nitro-2(3H)-benzoxazolone is the defined starting material; the product is a specific amine derivative (CAS 99584-10-8) |
| Quantified Difference | A specific, documented reaction yields a distinct amine product (C8H8N2O2, 90% purity) |
| Conditions | Reduction with SnCl2/HCl in ethanol/water under reflux for 1.5 hours |
Why This Matters
This validated synthetic route makes the compound a critical building block for generating 6-amino derivatives, a common pharmacophore in medicinal chemistry, thus justifying its procurement over other nitro-benzoxazolones without this established reactivity profile.
